molecular formula C8H9N3O B1603860 6-methoxy-1H-indazol-3-amine CAS No. 511225-17-5

6-methoxy-1H-indazol-3-amine

Cat. No. B1603860
M. Wt: 163.18 g/mol
InChI Key: HNOSKPXFWPKCPP-UHFFFAOYSA-N
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Patent
US07511136B2

Procedure details

To an ice-cooled suspension of 66.35 g (0.448 mol) of 2-amino-4-methoxybenzonitrile in 530 ml of concentrated HCl, a solution of 37.07 g (0.537 mol) of sodium nitrite in 55 ml of water was added dropwise. After 1.5 hours the cold suspension was added dropwise to a preformed solution of 679.25 g (3.58 mol) of stannous chloride in 530 ml of concentrated hydrochloric acid (HCl), at SOC. After 3 hours the cold suspension was filtered and the moist solid was treated with 1.7 l of boiling water for 30 min. The hot cloudy solution was clarified by filtration through a cloth filter. The liquors were ice-cooled and treated dropwise with 0.8 l of 17% NaOH. The solid was filtered off and dried under vacuum at 50° C.: 67.2 g of product were obtained as light brown solid. Yield=91.9%. mp=195-197° C. dec. HPLC r.t. 1.9 [M+H]+=164
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.35 g
Type
reactant
Reaction Step Two
Name
Quantity
530 mL
Type
solvent
Reaction Step Two
Quantity
37.07 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
679.25 g
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Four
Yield
91.9%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[N:12]([O-])=O.[Na+]>Cl.O>[CH3:11][O:10][C:8]1[CH:9]=[C:2]2[C:3]([C:4]([NH2:12])=[N:5][NH:1]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
66.35 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)OC
Name
Quantity
530 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
37.07 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Four
Name
stannous chloride
Quantity
679.25 g
Type
reactant
Smiles
Name
Quantity
530 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 3 hours the cold suspension was filtered
Duration
3 h
ADDITION
Type
ADDITION
Details
the moist solid was treated with 1.7 l of boiling water for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The hot cloudy solution was clarified by filtration through a cloth
FILTRATION
Type
FILTRATION
Details
filter
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated dropwise with 0.8 l of 17% NaOH
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=NNC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 67.2 g
YIELD: PERCENTYIELD 91.9%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.